Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate
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Overview
Description
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate is a complex organic compound with a molecular formula of C18H27N3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-2-aminopropanoyl pyrrolidine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated systems and high-throughput screening can optimize the reaction conditions and scale up the production process .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets in the body. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Benzyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(methyl)carbamate
- Benzyl ((1-(2-aminoacetyl)pyrrolidin-2-yl)methyl)(isopropyl)carbamate)
Uniqueness
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)carbamate is unique due to its specific stereochemistry and the presence of the benzyl group, which can influence its biological activity and chemical reactivity. The compound’s structure allows for diverse functionalization, making it a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C16H23N3O3 |
---|---|
Molecular Weight |
305.37 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C16H23N3O3/c1-12(17)15(20)19-9-5-8-14(19)10-18-16(21)22-11-13-6-3-2-4-7-13/h2-4,6-7,12,14H,5,8-11,17H2,1H3,(H,18,21) |
InChI Key |
FPBNNERSUMQJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCCC1CNC(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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